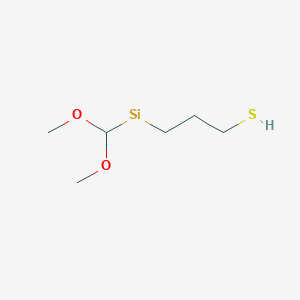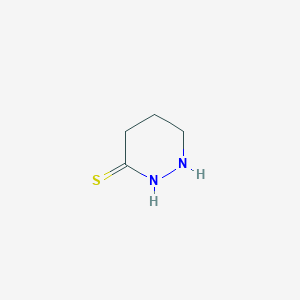
3-Mercaptopropyl(dimethoxy)methyl silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanethiol, 3-(dimethoxymethylsilyl)-, also known as 3-(dimethoxymethylsilyl)-1-propanethiol, is a bifunctional organosilane compound. It possesses a reactive organic mercapto group and a hydrolyzable inorganic methoxysilyl group. This compound is a clear, colorless to light yellow liquid with a slightly mercaptan odor . It is soluble in alcohols, ketones, and aliphatic or aromatic hydrocarbons .
Vorbereitungsmethoden
The synthesis of 1-Propanethiol, 3-(dimethoxymethylsilyl)- typically involves the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide. The reaction is carried out in an organic solvent such as toluene under reflux conditions. The product is then purified through distillation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
1-Propanethiol, 3-(dimethoxymethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form the corresponding thiol. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Major products formed from these reactions include disulfides, sulfonic acids, and siloxane polymers .
Wissenschaftliche Forschungsanwendungen
1-Propanethiol, 3-(dimethoxymethylsilyl)- has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in the synthesis of siloxane polymers and as a surface modifier for various substrates.
Biology: The compound is used in the functionalization of biomolecules and surfaces for biosensor applications.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical adhesives.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various materials
Wirkmechanismus
The mechanism of action of 1-Propanethiol, 3-(dimethoxymethylsilyl)- involves the hydrolysis of the methoxysilyl group to form silanols, which can then condense to form siloxane bonds. The mercapto group can interact with various substrates, forming strong covalent bonds. These interactions are crucial for its applications in surface modification and polymer synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Propanethiol, 3-(dimethoxymethylsilyl)- include:
3-Mercaptopropyltrimethoxysilane: Similar in structure but with three methoxy groups instead of two.
3-Mercaptopropylmethyldiethoxysilane: Similar but with ethoxy groups instead of methoxy groups.
3-Chloropropyltrimethoxysilane: Lacks the mercapto group but has a similar silane structure.
The uniqueness of 1-Propanethiol, 3-(dimethoxymethylsilyl)- lies in its bifunctional nature, allowing it to participate in both organic and inorganic reactions, making it highly versatile for various applications .
Eigenschaften
Molekularformel |
C6H14O2SSi |
|---|---|
Molekulargewicht |
178.33 g/mol |
InChI |
InChI=1S/C6H14O2SSi/c1-7-6(8-2)10-5-3-4-9/h6,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
JZBQPYBQEJGASR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(OC)[Si]CCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one](/img/structure/B12352628.png)




![(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B12352653.png)

